Paxilline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Ion Channel Function:

Paxilline acts as a potent blocker of high-conductance calcium-activated potassium channels (BK channels) []. These channels play a crucial role in various physiological processes, including regulating muscle relaxation, neuronal excitability, and vascular smooth muscle tone. By selectively blocking BK channels, Paxilline allows researchers to study their specific functions in different tissues and cell types []. This research has been instrumental in understanding the complex roles of BK channels in health and disease [, ].

Investigating Epilepsy:

Studies suggest that Paxilline may help understand the mechanisms underlying temporal lobe epilepsy (TLE) []. This neurological disorder is characterized by uncontrolled electrical activity in the brain, leading to seizures. Research using Paxilline has shown its potential to modulate the activity of dentate gyrus granule cells in the hippocampus, a region crucial for TLE development []. By investigating how Paxilline affects these cells and their associated potassium channels, researchers can gain valuable insights into the pathophysiology of TLE [].

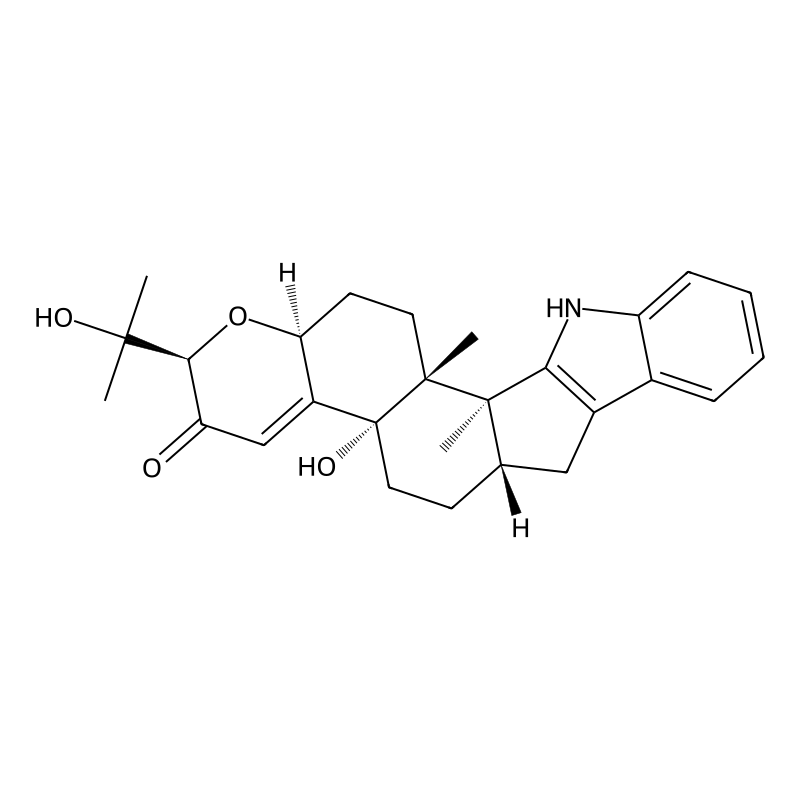

Paxilline is a toxic, tremorgenic diterpene indole polycyclic alkaloid produced by the fungus Penicillium paxilli, first characterized in 1975. Its chemical formula is C27H33NO4, and it belongs to a class of compounds known as mycotoxins, specifically tremorigenic mycotoxins. Paxilline is notable for its ability to block potassium channels, particularly those of the large conductance calcium-activated potassium channel (BK channel), and has been identified as potentially genotoxic .

Paxilline's primary mechanism of action involves blocking potassium (K+) channels. These channels are essential for regulating electrical activity in cells, particularly nerve and muscle cells. Paxilline binds to the closed state of BK-type K+ channels, preventing them from opening and reducing potassium efflux from the cell []. This disruption of ion flow leads to neuronal hyperexcitability, which is believed to be responsible for the tremors caused by paxilline [].

Paxilline primarily acts as an inhibitor of potassium channels, particularly the calcium-sensitive potassium channels of the BK subfamily. This inhibition can lead to various physiological effects, including alterations in neuronal excitability and muscle contraction. The mechanism involves binding to specific sites on the BK channel, which affects its conductance properties . Additionally, paxilline has been shown to interact with other ion channels, although its primary action remains centered around potassium channel inhibition.

Paxilline exhibits a range of biological activities. In model organisms such as Caenorhabditis elegans, it has been observed to extend lifespan and healthspan in aged worms but does not affect younger specimens. Interestingly, while paxilline does not induce seizures when administered intracerebroventricularly in mice, it paradoxically demonstrates anticonvulsant properties against seizures induced by substances like picrotoxin and pentylenetetrazol. Furthermore, paxilline has been implicated in inducing autism-like behaviors in mice through its inhibition of the BK channel .

The biosynthesis of paxilline begins with geranylgeranyl pyrophosphate through the terpenoid pathway and indole-3-glycerol phosphate from tryptophan biosynthesis. The synthesis involves several enzymatic steps, including two epoxidations and cyclizations that yield paspaline, followed by further oxidation reactions and demethylation to complete the paxilline structure. Notably, this biosynthetic pathway features an unusual stereospecific polycyclization mechanism that has not yet been replicated in synthetic chemistry .

Chemical synthesis methods have also been developed for paxilline, although they are less common than biosynthetic routes. These synthetic approaches typically involve complex multi-step reactions to construct the intricate polycyclic structure characteristic of paxilline.

Paxilline's primary applications are found in pharmacological research due to its unique properties as a potassium channel blocker. It is used in studies investigating neuronal excitability and muscle function. Additionally, its potential genotoxicity makes it relevant in toxicological studies aimed at understanding mycotoxin effects on human health and safety .

Research on paxilline has focused on its interactions with various ion channels, particularly the BK channel. Studies have identified specific binding sites for paxilline within these channels, elucidating how it exerts its inhibitory effects. These interactions are crucial for understanding both the therapeutic potential and toxicological risks associated with paxilline exposure .

Paxilline shares structural and functional similarities with several other compounds that also act as potassium channel blockers or mycotoxins. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Paxilline | Diterpene indole alkaloid | Potassium channel blocker (BK channels) | Tremorgenic effects; potential genotoxicity |

| Paspaline | Diterpene | Potassium channel blocker | Precursor in biosynthesis of paxilline |

| Aflatoxin B1 | Polyketide | Inhibits protein synthesis | Known carcinogen; affects liver function |

| Calyculin A | Phosphatase inhibitor | Inhibits serine/threonine phosphatases | Potent cytotoxic effects; used in cancer research |

| Staurosporine | Alkaloid | Non-selective protein kinase inhibitor | Broad range of biological activities; used in research |

Paxilline stands out among these compounds due to its specific action on large conductance calcium-activated potassium channels and its unique tremorgenic properties that differentiate it from other mycotoxins and alkaloids .

The inhibition of BK channels by paxilline is fundamentally linked to its preferential binding to closed-channel conformations. This state-dependent interaction reshapes the energy landscape of channel gating, effectively stabilizing the pore in non-conducting states.

Allosteric Modulation of S6-PH Crevice Conformations

High-resolution structural models and molecular docking studies reveal that paxilline binds to a crevice formed between the S6 transmembrane helix and the pore helix (PH) of BK channels [2] [3]. In the closed state, this S6-PH crevice adopts a conformation with sufficient volume (7.1 Å between G311 in S6 and M285 in PH) to accommodate the indole ring of paxilline [2]. The binding pose positions paxilline’s hydrophobic moieties within van der Waals contact of residues M285 and F307, forming a Met-aromatic interaction and π-π stacking that stabilizes the complex [2]. Crucially, this crevice narrows to 5.5 Å during channel opening, sterically excluding paxilline from the open-state structure [2].

This allosteric mechanism explains paxilline’s inverse dependence on channel open probability (P₀). At P₀ values below 0.5, the IC₅₀ for inhibition is approximately 10 nM, but shifts to 10 µM as P₀ approaches 1 [1] [3]. Mutational analyses confirm that glycine-311 (G311) in S6 acts as a structural linchpin: substitution with bulkier residues (e.g., G311S) reduces the crevice volume, abolishing paxilline sensitivity [2] [3].

G311 Residue Sensitivity and State-Dependent Binding Kinetics

The G311 residue’s flexibility enables conformational adjustments necessary for paxilline binding. Kinetic studies demonstrate that paxilline associates with closed channels at a rate of 2 × 10⁶ M⁻¹s⁻¹, while dissociation occurs slowly (τ ≈ minutes) [1] [5]. This asymmetry arises because channel opening forcibly ejects paxilline from the narrowed S6-PH crevice, creating an apparent voltage dependence despite paxilline’s lack of direct interaction with voltage sensors [1] [5].

Notably, paxilline’s binding site remains accessible to intracellular solutes even during inhibition. The bulky blocker bbTBA (tetrabutylammonium) and hyperosmotic sucrose impede paxilline’s access to the central cavity, while smaller molecules like MTSET (2-trimethylammoniumethyl methanethiosulfonate) freely modify pore-lining cysteines [1] [3]. This suggests paxilline occupies a superficial position near the cavity entrance, partially occluding the pore without fully blocking ion permeation pathways [1] [3].

Calcium-Dependent Modulation of Inhibition Efficacy

While paxilline’s primary mechanism involves closed-state stabilization, its inhibitory potency is dynamically regulated by intracellular calcium levels. This interplay reflects the integrated gating of BK channels, where calcium binding synergizes with membrane depolarization to promote opening.

Competitive Interactions Between Paxilline and Intracellular Ca²⁺

Elevating cytosolic Ca²⁺ concentrations (e.g., from 1 µM to 10 µM) reduces paxilline’s apparent affinity by up to 100-fold [3] [5]. This antagonism arises because Ca²⁺ binding to the channel’s RCK domains increases P₀, shifting the conformational equilibrium toward open states that exclude paxilline [3]. However, the interaction is not purely competitive; preincubation with paxilline under low-Ca²⁺ conditions confers lasting inhibition that persists even after subsequent Ca²⁺ elevation [1] [5].

The calcium sensitivity of paxilline inhibition can be quantified using a modified allosteric model:

$$

\text{IC}{50} = \frac{Kd^{\text{closed}}}{1 + L0 \cdot (1 + [\text{Ca}^{2+}]/Kd^{\text{Ca}})^n}}

$$

Where $$ L0 $$ is the intrinsic closed-open equilibrium constant, $$ Kd^{\text{Ca}} $$ is the calcium dissociation constant, and $$ n $$ represents cooperativity [3]. This framework predicts that calcium’s efficacy in relieving paxilline block depends critically on the baseline P₀, which varies across BK channel splice variants and β-subunit combinations [3] [5].

Voltage-Sensor Independence in Channel Gating

Unlike peptide toxins such as iberiotoxin, paxilline does not alter BK channel voltage-sensor movement. Gating current measurements show identical charge-voltage (Q-V) relationships before and during paxilline application [1] [5]. This voltage-sensor independence distinguishes paxilline from other BK modulators and confirms that its effects arise solely from pore-domain interactions [1] [5].

The decoupling of voltage sensing and paxilline binding enables unique pharmacological profiles. For example, β4-subunit-containing BK channels resistant to iberiotoxin remain fully sensitive to paxilline, making it a versatile tool for dissecting BK-mediated currents in native tissues [3] [5].

Neurotoxicological Effects and Tremorgenic Mechanisms

Paxilline represents a potent tremorgenic mycotoxin that exerts its primary neurotoxic effects through selective blockade of large-conductance calcium-activated potassium channels [1] [2]. The compound demonstrates remarkable specificity for BK channels, with high-affinity binding characteristics that have been extensively documented in mammalian model systems [3]. Research conducted using rat brain synaptic membranes has established the direct association of paxilline with voltage-dependent potassium channels, providing fundamental insights into its mechanism of action [1].

The tremorgenic properties of paxilline manifest through a characteristic time course that distinguishes it from related mycotoxins. Experimental studies in mice have demonstrated that oral administration of paxilline at doses as low as 1.1 milligrams per kilogram per day is sufficient to induce measurable tremor responses [4]. The onset of tremorgenic effects typically occurs within 15 to 20 minutes following exposure, with symptom duration lasting approximately 1 to 2 hours [4]. This temporal profile reflects the compound's pharmacokinetic properties and its interaction with neuronal BK channels in the central nervous system.

BK Channel-Mediated Motor Dysfunction in Mammalian Models

Comprehensive electrophysiological investigations have revealed that paxilline operates through an almost exclusively closed-channel block mechanism when interacting with BK channels [5]. The compound exhibits a remarkable dependence on channel open probability, with inhibitory concentration values shifting from approximately 10 nanomolar when channels are predominantly closed to near 10 micromolar as maximal open probability is approached [5]. This state-dependent inhibition mechanism underlies the compound's potent effects on neuronal excitability and synaptic transmission.

Mammalian studies utilizing BK channel knockout mice have provided definitive evidence for the channel-specific nature of paxilline's neurotoxic effects. When administered to mice lacking functional BK channels, paxilline fails to produce the characteristic motor dysfunction and tremorgenic responses observed in wild-type animals [6]. This finding confirms that the neurological manifestations of paxilline toxicity are entirely dependent on BK channel blockade rather than off-target effects on other ion channel systems.

The cardiovascular system represents another critical target for paxilline's BK channel-blocking activity. Studies using isolated perfused rat hearts have demonstrated that 1 micromolar paxilline treatment results in a 34 percent reduction in heart rate. These effects occur through direct inhibition of cardiac BK channels, which play essential roles in regulating heart rate and cardiac rhythm. The specificity of this action has been confirmed by the absence of similar effects in BK channel knockout models.

Comparative Analysis with Lolitrem B in Ryegrass Staggers Pathogenesis

Lolitrem B, structurally related to paxilline, represents the primary causative agent of ryegrass staggers syndrome in livestock consuming endophyte-infected perennial ryegrass [6]. Comparative analyses reveal that both compounds function as potent BK channel inhibitors, yet they exhibit distinct pharmacological profiles that account for their different clinical presentations. Lolitrem B demonstrates higher affinity for BK channels compared to paxilline, resulting in more severe and prolonged neurotoxic effects [6].

The temporal dynamics of ryegrass staggers caused by lolitrem B contrast significantly with paxilline-induced tremor. Lolitrem B exposure typically results in symptom onset within 20 to 30 minutes, but the duration of effects extends from 8 to 12 hours [4]. This prolonged action contributes to the severe disruption of normal digestive processes in affected animals, as the compound significantly impairs reticulorumen function for extended periods [4].

Both paxilline and lolitrem B target the same molecular mechanism through BK channel blockade, yet their different potencies and pharmacokinetic properties result in distinct clinical manifestations [6]. The structural similarities between these compounds have enabled researchers to use paxilline as a model system for understanding the broader mechanisms underlying tremorgenic mycotoxin toxicity. Studies utilizing mice lacking the beta4 BK channel accessory subunit have revealed that this particular subunit plays a crucial role in mediating the full spectrum of lolitrem B's effects, with its absence resulting in only low-level ataxia rather than severe tremor [6].

Lifespan Extension Phenotypes in Invertebrate Models

Research utilizing the nematode Caenorhabditis elegans has revealed remarkable age-specific effects of paxilline on both lifespan and healthspan parameters. These investigations have established that pharmacological blockade of the BK channel ortholog SLO-1 can significantly extend lifespan and improve motor function, but only when applied to aged animals rather than young worms. This age-dependent efficacy represents a novel paradigm in longevity research and highlights the importance of timing in therapeutic interventions targeting the aging process.

The lifespan extension effects of paxilline treatment are both dose-dependent and temporally specific. When 10 nanomolar paxilline is administered to worms beginning at day 5 or day 7 of life, significant lifespan extension is observed. However, identical treatment starting at day 1 or day 3 fails to produce longevity benefits. This temporal specificity suggests that the beneficial effects of BK channel blockade emerge only as animals enter middle age and begin experiencing age-related functional decline.

Age-Specific Healthspan Improvement in C. elegans

The healthspan benefits of paxilline treatment in aged C. elegans are particularly striking in the domain of motor function preservation. Worms treated with paxilline starting at day 5 or day 7 maintain significantly higher motor activity levels throughout their remaining lifespan compared to untreated controls. This improvement manifests as both reduced rates of age-dependent motor activity decline and preservation of higher absolute activity levels in late life.

Electrophysiological studies have provided mechanistic insights into the motor function improvements observed with paxilline treatment. Patch-clamp recordings from neuromuscular junctions reveal that aged worms treated with paxilline exhibit markedly higher frequencies of postsynaptic currents compared to untreated animals. This enhanced synaptic transmission from motor neurons to muscle cells provides a cellular basis for the improved motor performance observed at the behavioral level.

The beneficial effects of paxilline on C. elegans aging require the FOXO transcription factor DAF-16, indicating that BK channel blockade activates conserved longevity pathways. Remarkably, while paxilline acts primarily in motor neurons, DAF-16 functions predominantly in the intestine to mediate both lifespan extension and motor function benefits. This cell non-autonomous mechanism suggests that aging motor neurons communicate with peripheral tissues through intercellular signaling molecules to coordinate organism-wide responses to BK channel modulation.

The age-specificity of paxilline's beneficial effects extends beyond simple lifespan extension to encompass multiple dimensions of healthy aging. Treated worms demonstrate improved stress resistance, enhanced motor coordination, and delayed onset of age-related functional decline. These comprehensive healthspan improvements occur without any detrimental effects on development or early-life fitness, suggesting that paxilline treatment represents a genuine anti-aging intervention rather than a trade-off between early and late life performance.

| Study Parameter | Young Worms (Day 1-3) | Aged Worms (Day 5-7) | Mechanism |

|---|---|---|---|

| Lifespan Extension | No effect | Significant increase | DAF-16 dependent pathway |

| Motor Activity | Reduced performance | Enhanced preservation | Enhanced synaptic transmission |

| Synaptic Function | Potentially detrimental | Improved PSC frequency | Reduced SLO-1 dampening |

| Stress Resistance | Not determined | Improved resilience | Cell non-autonomous signaling |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

Detection of the tremorgenic mycotoxin paxilline and its desoxy analog in ergot

of rye and barley: a new class of mycotoxins added to an old problem. Anal

Bioanal Chem. 2017 Aug;409(21):5101-5112. doi: 10.1007/s00216-017-0455-y. Epub

2017 Jul 4. PubMed PMID: 28674820.

2: George DT, Kuenstner EJ, Pronin SV. A Concise Approach to Paxilline Indole

Diterpenes. J Am Chem Soc. 2015 Dec 16;137(49):15410-3. doi:

10.1021/jacs.5b11129. Epub 2015 Dec 7. PubMed PMID: 26593869.

3: Maragos CM. Development and Evaluation of Monoclonal Antibodies for Paxilline.

Toxins (Basel). 2015 Sep 25;7(10):3903-15. doi: 10.3390/toxins7103903. PubMed

PMID: 26426046; PubMed Central PMCID: PMC4626710.

4: Zhou Y, Lingle CJ. Paxilline inhibits BK channels by an almost exclusively

closed-channel block mechanism. J Gen Physiol. 2014 Nov;144(5):415-40. doi:

10.1085/jgp.201411259. PubMed PMID: 25348413; PubMed Central PMCID: PMC4210426.

5: Liu C, Noike M, Minami A, Oikawa H, Dairi T. A fungal prenyltransferase

catalyzes the regular di-prenylation at positions 20 and 21 of paxilline. Biosci

Biotechnol Biochem. 2014;78(3):448-54. doi: 10.1080/09168451.2014.882759. Epub

2014 May 22. PubMed PMID: 25036831.

6: Matsui C, Ikeda Y, Iinuma H, Kushida N, Kunisada T, Simizu S, Umezawa K.

Isolation of a novel paxilline analog pyrapaxilline from fungus that inhibits

LPS-induced NO production. J Antibiot (Tokyo). 2014 Nov;67(11):787-90. doi:

10.1038/ja.2014.63. Epub 2014 Jun 4. PubMed PMID: 24894186.

7: Mehranfard N, Gholamipour-Badie H, Motamedi F, Janahmadi M, Naderi N. The

effect of paxilline on early alterations of electrophysiological properties of

dentate gyrus granule cells in pilocarpine-treated rats. Iran J Pharm Res. 2014

Winter;13(Suppl):125-32. PubMed PMID: 24711838; PubMed Central PMCID: PMC3977062.